molecular formula C19H19N3O6S2 B15346019 2-[2-[Methyl-[2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)ethyl]amino]ethyl]-1,1-dioxo-1,2-benzothiazol-3-one CAS No. 7145-98-4

2-[2-[Methyl-[2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)ethyl]amino]ethyl]-1,1-dioxo-1,2-benzothiazol-3-one

Cat. No.: B15346019
CAS No.: 7145-98-4
M. Wt: 449.5 g/mol
InChI Key: PVUCFNGTVZMSGV-UHFFFAOYSA-N
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Description

2-[2-[Methyl-[2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)ethyl]amino]ethyl]-1,1-dioxo-1,2-benzothiazol-3-one is a high-purity synthetic compound designed for advanced chemical and pharmaceutical research applications. This molecule features a distinctive dimeric structure, incorporating two 1,2-benzothiazol-3(2H)-one 1,1-dioxide moieties—a scaffold known in related compounds for its biological activity and often referred to as a saccharin derivative . These units are connected through a methylated diamine linker, which may confer unique physicochemical properties and enhance binding affinity in biological systems. The primary research applications for this compound are in medicinal chemistry and chemical biology, where it serves as a valuable scaffold for investigating protein-ligand interactions. Its structure suggests potential as a key intermediate in the synthesis of more complex molecules or as a tool compound for probing enzyme activity. Researchers can utilize this chemical in developing inhibitors or modulators for various biological targets. The presence of the 1,1-dioxide groups and carbonyl functions provides sites for specific molecular recognition, such as through hydrogen bonding, which can stabilize interactions with target proteins, a feature observed in the crystal structures of related compounds . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

CAS No.

7145-98-4

Molecular Formula

C19H19N3O6S2

Molecular Weight

449.5 g/mol

IUPAC Name

2-[2-[methyl-[2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)ethyl]amino]ethyl]-1,1-dioxo-1,2-benzothiazol-3-one

InChI

InChI=1S/C19H19N3O6S2/c1-20(10-12-21-18(23)14-6-2-4-8-16(14)29(21,25)26)11-13-22-19(24)15-7-3-5-9-17(15)30(22,27)28/h2-9H,10-13H2,1H3

InChI Key

PVUCFNGTVZMSGV-UHFFFAOYSA-N

Canonical SMILES

CN(CCN1C(=O)C2=CC=CC=C2S1(=O)=O)CCN3C(=O)C4=CC=CC=C4S3(=O)=O

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • Lipophilicity: Esters (e.g., methyl/ethyl in ) exhibit higher lipophilicity than the carboxylic acid (), impacting membrane permeability . The target compound’s dimeric structure may reduce solubility compared to monomers.
  • Molecular Weight: The target compound (~476 g/mol) exceeds monomeric analogs (209–401 g/mol), which could influence bioavailability and metabolic stability.

Electronic and Reactivity Profiles

  • The sulfone groups (1,1-dioxo) in the target compound and analogs (e.g., –9) act as strong electron-withdrawing groups, stabilizing reactive intermediates and enhancing electrophilic character .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing benzothiazol-3-one derivatives, and what reagents are critical for regioselective alkylation?

  • Methodological Answer : Alkylation of 1,2-benzisothiazolin-3-one using dialkyl carbonates (e.g., dimethyl carbonate) in the presence of bases like alkali metal carbonates or hydroxides is a key approach. This method minimizes O-alkylation byproducts by favoring N-alkylation at the thiazole nitrogen . For example, primary C1–C4 alkyl groups in dialkyl carbonates enhance yield under controlled temperatures (60–100°C).

Q. Which analytical techniques are essential for confirming the molecular structure of benzothiazol-3-one derivatives?

  • Methodological Answer : X-ray crystallography is the gold standard for resolving crystal structures (e.g., monoclinic polymorphs) . Complementary techniques include 1^1H/13^{13}C NMR to verify substituent positions and FT-IR for functional group analysis (e.g., S=O stretching at 1150–1250 cm1^{-1}). Mass spectrometry (HRMS) confirms molecular weight .

Q. What biological activities are associated with benzisothiazolone derivatives, and how are these typically assayed?

  • Methodological Answer : Antibacterial and antifungal activities are commonly evaluated using broth microdilution assays (e.g., MIC determination against Staphylococcus aureus or Candida albicans). Structure-activity relationship (SAR) studies often focus on modifying the acetamide or ester side chains .

Advanced Research Questions

Q. How can regioselectivity challenges during alkylation be addressed to minimize O-alkylation byproducts?

  • Methodological Answer : Optimizing the base (e.g., using potassium carbonate instead of hydroxides) and solvent polarity can suppress O-alkylation. Kinetic studies suggest that lower temperatures (50–70°C) favor N-alkylation, while higher temperatures promote side reactions. Computational modeling (e.g., DFT) can predict reactive sites to guide reagent selection .

Q. What computational strategies are effective for analyzing electronic properties and reactivity of benzothiazol-3-one derivatives?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) reveal charge distribution, HOMO-LUMO gaps, and nucleophilic/electrophilic sites. Docking studies further predict binding affinities to biological targets (e.g., fungal cytochrome P450 enzymes) .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

  • Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., pH, inoculum size) or compound purity. Systematic re-evaluation using standardized protocols (CLSI guidelines) and orthogonal assays (e.g., time-kill kinetics) is critical. Purity must be confirmed via HPLC (>95%) and elemental analysis .

Q. What strategies improve the solubility and bioavailability of benzothiazol-3-one derivatives for in vivo studies?

  • Methodological Answer : Structural modifications, such as introducing hydrophilic groups (e.g., hydroxyl or carboxylate) or formulating prodrugs (e.g., ester derivatives), enhance solubility. Co-solvency with cyclodextrins or PEG-based carriers can also improve bioavailability .

Experimental Design & Data Analysis

Q. How should researchers design kinetic studies to optimize reaction yields for benzothiazol-3-one synthesis?

  • Methodological Answer : Use time-sampled quenching followed by HPLC quantification of intermediates and products. Arrhenius plots (ln k vs. 1/T) identify activation energies, while DOE (Design of Experiments) models optimize variables like temperature, base concentration, and solvent .

Q. What statistical methods are appropriate for analyzing dose-response data in antimicrobial assays?

  • Methodological Answer : Non-linear regression (e.g., log-logistic models) calculates IC50_{50} values. ANOVA with post-hoc tests (Tukey’s HSD) compares efficacy across derivatives. Synergy studies (e.g., checkerboard assays) use FIC indices to evaluate combinatorial effects .

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